

A Comparative Guide: N-Butyl-p-toluenesulfonamide vs. n-Butyl p-Toluenesulfonate

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Compound of Interest

Compound Name: *N-Butyl-p-toluenesulfonamide*

Cat. No.: *B159962*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **N-Butyl-p-toluenesulfonamide** and **n-Butyl p-Toluenesulfonate**, two structurally related compounds derived from p-toluenesulfonic acid. While sharing a common parent moiety, the substitution of a nitrogen atom for an oxygen atom at the sulfonyl group results in significantly different chemical, physical, and reactive properties. This document aims to objectively compare these two molecules, supported by available data and detailed experimental protocols, to aid researchers in selecting the appropriate compound for their specific application.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Butyl-p-toluenesulfonamide** and **n-Butyl p-Toluenesulfonate** is presented below. These properties are fundamental to understanding the behavior of these compounds in various experimental settings.

Property	N-Butyl-p-toluenesulfonamide	n-Butyl p-Toluenesulfonate
CAS Number	1907-65-9 [1]	778-28-9 [2]
Molecular Formula	C ₁₁ H ₁₇ NO ₂ S [1]	C ₁₁ H ₁₆ O ₃ S [2]
Molecular Weight	227.33 g/mol [1]	228.31 g/mol [3]
Appearance	White to light yellow powder or crystal [4]	Colorless to light yellow clear liquid
Melting Point	41-44 °C [4]	Not available
Boiling Point	Not available	170-172 °C at 10 mmHg [5]
Density	Not available	1.12-1.1319 g/cm ³ at 20 °C [2]
Solubility	Soluble in alcohol [6]	Insoluble in water

Chemical Reactivity and Stability

The primary difference in the chemical behavior of these two compounds lies in the nature of the bond to the sulfonyl group. The sulfonate ester (in n-Butyl p-Toluenesulfonate) is a potent electrophile, and the tosylate group is an excellent leaving group, making it a highly reactive alkylating agent.[\[7\]](#) In contrast, the sulfonamide (in **N-Butyl-p-toluenesulfonamide**) is generally more stable and less prone to nucleophilic attack.

Feature	N-Butyl-p-toluenesulfonamide	n-Butyl p-Toluenesulfonate
Functional Group	Sulfonamide	Sulfonate Ester
Reactivity	Generally stable, less reactive towards nucleophiles. [7]	Highly reactive alkylating agent due to the tosylate being an excellent leaving group. [7]
Hydrolytic Stability	Generally stable, with degradation primarily occurring through cleavage of the S-N bond under forced conditions. [8]	Susceptible to hydrolysis, especially under basic conditions. [9]

Applications

The differing reactivity profiles of these compounds lead to distinct applications.

- **N-Butyl-p-toluenesulfonamide:** Due to its stability and plasticizing properties, it and similar sulfonamides are used as plasticizers for polymers such as polyamides and cellulose resins. [\[10\]](#) Some benzenesulfonamide derivatives have also been investigated for their biological activities, including antimicrobial and anticancer properties.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- n-Butyl p-Toluenesulfonate: Its high reactivity makes it a valuable intermediate in organic synthesis, primarily for the introduction of a butyl group onto a substrate through alkylation reactions.[\[7\]](#)

Toxicological Profile

Preliminary toxicological data suggests differences in the hazard profiles of these two compounds.

Hazard	N-Butyl-p-toluenesulfonamide	n-Butyl p-Toluenesulfonate
GHS Classification	Not classified as a hazardous substance or mixture according to some sources. ^[4]	Harmful if swallowed, causes skin and eye irritation. ^[3]
General Toxicity	Sulfonamides as a class can cause kidney damage and destroy red blood cells in cases of overdose. ^[6]	Considered an irritant and harmful by ingestion. ^[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of both compounds and a proposed method for comparing their hydrolytic stability are provided below.

Synthesis of N-Butyl-p-toluenesulfonamide

This protocol is adapted from a method for preparing N-alkyl p-toluenesulfonamides.

Materials:

- p-Toluenesulfonyl chloride
- n-Butylamine
- Pyridine
- Hydrochloric acid (HCl)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- 50% Ethanol aqueous solution

Procedure:

- Dissolve p-toluenesulfonyl chloride (1 equivalent) in dichloromethane.
- Cool the solution in an ice bath and add pyridine (2 equivalents).
- Slowly add n-butylamine (1.1 equivalents) to the stirred solution, maintaining the temperature below 10 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Recrystallize the crude product from a 50% ethanol aqueous solution to yield pure **N-Butyl-p-toluenesulfonamide**.



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Caption: Synthesis workflow for **N-Butyl-p-toluenesulfonamide**.

Synthesis of n-Butyl p-Toluenesulfonate

This protocol is a standard method for the synthesis of sulfonate esters.

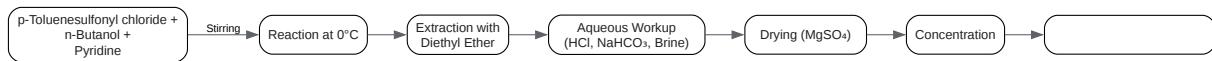
Materials:

- p-Toluenesulfonyl chloride
- n-Butanol
- Pyridine

- Ice-cold water
- Diethyl ether
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve p-toluenesulfonyl chloride (1 equivalent) in pyridine at 0 °C.
- Slowly add n-butanol (1.1 equivalents) to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C for 4 hours.
- Pour the reaction mixture into ice-cold water and extract with diethyl ether.
- Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield n-Butyl p-Toluenesulfonate.



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Caption: Synthesis workflow for n-Butyl p-Toluenesulfonate.

Comparative Experimental Protocol: Hydrolytic Stability

This protocol provides a framework for comparing the hydrolytic stability of **N-Butyl-p-toluenesulfonamide** and n-Butyl p-Toluenesulfonate under acidic, basic, and neutral conditions.

Objective: To determine the relative rate of hydrolysis of **N-Butyl-p-toluenesulfonamide** and n-Butyl p-Toluenesulfonate.

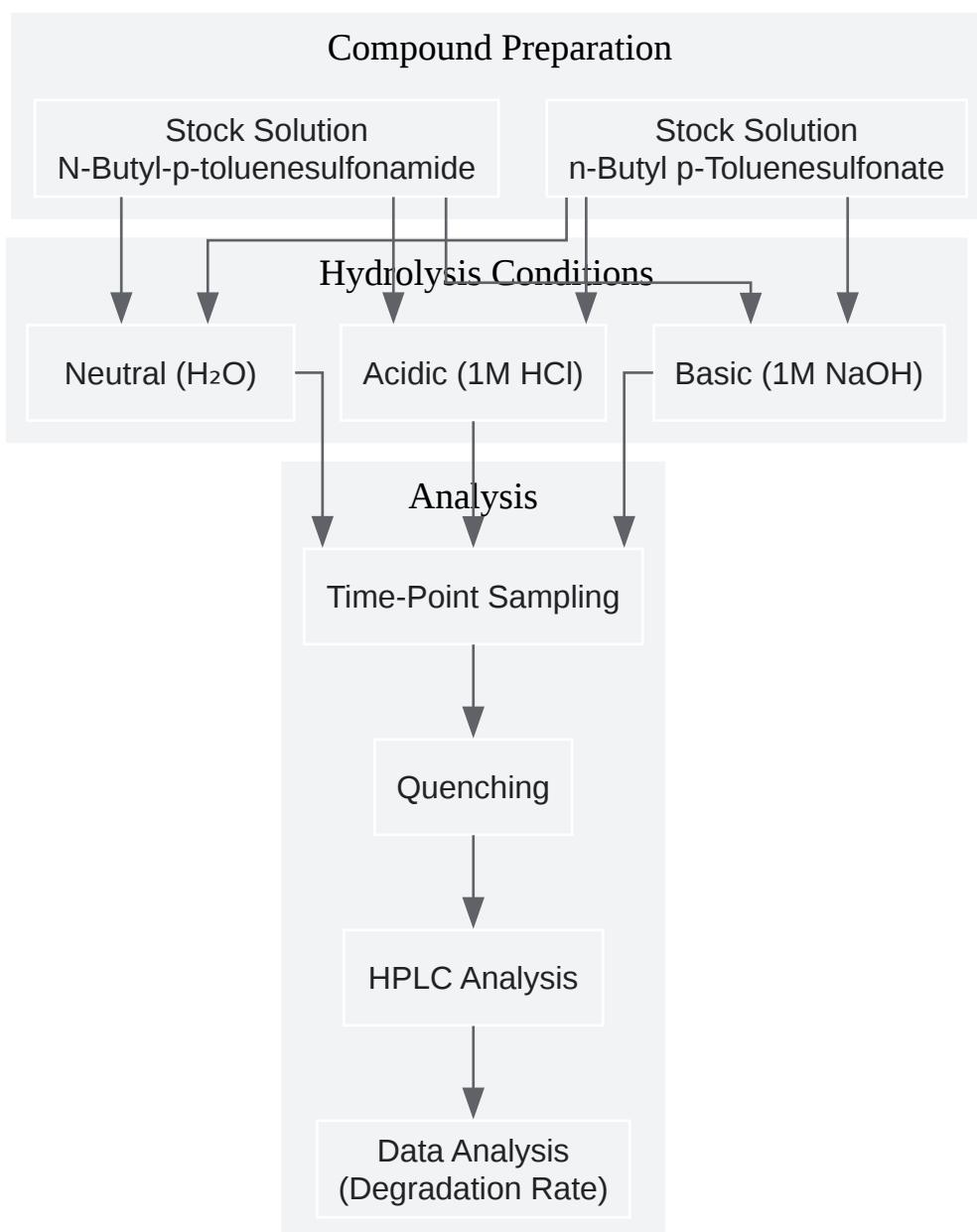
Materials:

- **N-Butyl-p-toluenesulfonamide**
- n-Butyl p-Toluenesulfonate
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- Deionized water
- Acetonitrile (HPLC grade)
- HPLC system with a UV detector
- Thermostated water bath

Procedure:

- Stock Solution Preparation: Prepare 1 mg/mL stock solutions of **N-Butyl-p-toluenesulfonamide** and n-Butyl p-Toluenesulfonate in acetonitrile.
- Reaction Setup: For each compound, set up three reaction vials:
 - Acidic: 900 μ L of 1 M HCl + 100 μ L of stock solution.
 - Basic: 900 μ L of 1 M NaOH + 100 μ L of stock solution.
 - Neutral: 900 μ L of deionized water + 100 μ L of stock solution.

- Incubation: Place all vials in a thermostated water bath at a controlled temperature (e.g., 50 °C).
- Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each reaction vial.
- Quenching: Immediately quench the reaction by neutralizing the aliquot (add 100 µL of 1 M NaOH to the acidic sample, 100 µL of 1 M HCl to the basic sample, and 100 µL of water to the neutral sample).
- HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining starting material.
- Data Analysis: Plot the concentration of the starting material versus time for each condition. Calculate the rate of degradation for each compound under each condition.

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Caption: Experimental workflow for comparing hydrolytic stability.

Conclusion

N-Butyl-p-toluenesulfonamide and **n-Butyl p-Toluenesulfonate**, despite their structural similarities, exhibit distinct properties that dictate their utility in research and development. n-Butyl p-Toluenesulfonate serves as a reactive alkylating agent, ideal for synthetic

transformations where the introduction of a butyl group is desired. Conversely, **N-Butyl-p-toluenesulfonamide** is a more stable compound with applications as a plasticizer and potential for biological activity. The choice between these two compounds should be guided by the specific requirements of the intended application, with careful consideration of their respective reactivity, stability, and toxicological profiles. The provided experimental protocols offer a starting point for the synthesis and comparative evaluation of these versatile molecules.

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